Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate
Description
Historical Context and Discovery
The indazole core was first synthesized in 1883 by Emil Fischer through thermal cyclization of ortho-hydrazino cinnamic acid. However, the specific development of this compound emerged more recently as part of efforts to optimize indazole derivatives for pharmacological applications. Early synthetic routes involved cyclohexanone derivatives as starting materials. For example, cyclohexanone undergoes condensation with hydrazine hydrate in ethanol under reflux to form tetrahydroindazole intermediates, followed by esterification to introduce the carboxylate group.
A key advancement came from studies on sigma receptor ligands, where tetrahydroindazole derivatives were identified as potent sigma-2 inhibitors. This discovery highlighted the compound’s potential in central nervous system (CNS) disorder research. Patent literature from the 2010s further detailed its synthetic optimization, emphasizing its role in integrin antagonist development for anti-inflammatory and anticancer therapies.
Structural Classification Within the Indazole Family
This compound belongs to the tetrahydroindazole subclass, distinguished by a partially hydrogenated six-membered ring (Figure 1). This saturation reduces aromaticity compared to fully unsaturated indazoles, altering reactivity and biological interactions.
Key Structural Features:
- Core Structure : A fused bicyclic system comprising a pyrazole ring (positions 1–2) and a partially saturated cyclohexane ring (positions 4–7).
- Functional Groups : A methyl ester at position 5 enhances solubility and serves as a handle for further derivatization.
- Stereochemistry : The tetrahydro ring introduces stereocenters at positions 5 and 6, influencing conformational dynamics and receptor binding.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Registry Number | 1076197-91-5 | |
| Key Functional Groups | Methyl ester, tetrahydroindazole |
Significance in Heterocyclic Chemistry and Drug Discovery
Tetrahydroindazoles bridge the gap between aromatic indazoles and aliphatic amines, offering unique pharmacokinetic profiles. Their partial saturation improves metabolic stability compared to fully aromatic analogs, a critical factor in CNS drug design.
Applications in Drug Discovery:
- Sigma-2 Receptor Ligands : this compound derivatives exhibit nanomolar affinity for sigma-2 receptors, implicated in neurodegenerative diseases and cancer. Modifications at the C5 position (e.g., dibasic amines) enhance selectivity and potency.
- Integrin Antagonists : Substitution at the N1 position yields compounds that inhibit αvβ3 integrin, a target in angiogenesis and metastasis.
- Antimicrobial Agents : Structural analogs demonstrate activity against Candida species by disrupting fungal cell membrane synthesis.
Synthetic Versatility:
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNLFBBRQNZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717289 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-88-0 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate. This synthetic route allows for the introduction of various substituents that can enhance biological activity or alter physicochemical properties . The compound's structure includes a carboxylic acid group that plays a crucial role in its reactivity and interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In the carrageenan edema test, it demonstrated an effective dose (ED50) of 3.5 mg/kg , indicating strong potential for treating inflammatory conditions .
Table 1: Anti-inflammatory Activity of Indazole Derivatives
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| This compound | 3.5 | Anti-inflammatory |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | Anti-inflammatory |
| Celecoxib | 10 | Reference Standard |
The mechanism of action for this compound involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins . Additionally, the compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is pivotal in regulating immune responses and inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Anti-inflammatory Efficacy : A study demonstrated that derivatives of tetrahydroindazole exhibited varying degrees of anti-inflammatory activity in vivo and in vitro models. The most potent compounds were found to significantly reduce edema in animal models .
- Cellular Impact : In cellular assays, methyl 4,5,6,7-tetrahydro-1H-indazole derivatives affected cell signaling pathways associated with inflammation and cancer cell proliferation. Notably, they showed promise as potential therapeutic agents against various cancers due to their ability to induce apoptosis in tumor cells .
- Comparative Studies : Comparative analyses with other known anti-inflammatory agents revealed that some indazole derivatives possess superior activity profiles compared to conventional drugs like celecoxib and indomethacin .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that MTHICA derivatives exhibit notable anti-inflammatory properties. A study indicated that 1-aryl derivatives of tetrahydroindazole carboxylic acids showed significant activity in the carrageenan edema test, with the most potent compound displaying an ED50 value of 3.5 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
MTHICA and its derivatives have been evaluated for their antimicrobial properties. In particular, compounds derived from tetrahydroindazole structures demonstrated varying degrees of inhibition against several bacterial strains, including penicillin-resistant Staphylococcus aureus and Candida species . The structure-activity relationship (SAR) studies highlighted that specific substituents on the indazole ring significantly influenced antimicrobial efficacy.
Anticancer Activity
Indazole derivatives have emerged as promising candidates in cancer therapy. The compound has been linked to inhibition of fibroblast growth factor receptors (FGFR), which play a crucial role in tumor growth and metastasis. A derivative exhibited an IC50 value of 30.2 nM against FGFR1, indicating strong potential for further development as an anticancer agent . Additionally, MTHICA's ability to induce apoptosis in cancer cells has been documented, suggesting its utility in targeted cancer therapies .
Synthesis and Derivatives
The synthesis of MTHICA typically involves the condensation of phenylhydrazine with cyclohexanone derivatives . Various derivatives have been synthesized to enhance biological activity through structural modifications. For instance, the introduction of different aryl groups has shown to affect both anti-inflammatory and anticancer activities significantly.
Case Study 1: Anti-inflammatory Effects
In a controlled study using animal models, MTHICA was administered to evaluate its effectiveness in reducing inflammation induced by carrageenan. Results indicated a dose-dependent reduction in edema, supporting its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Anticancer Potential
A recent clinical trial explored the effects of an indazole derivative on patients with BRAFV600-mutant melanoma. The compound demonstrated significant antitumor activity and was well tolerated at doses up to 400 mg twice daily, highlighting its potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroindazole Derivatives with Ester Variations
Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate (CAS 792848-34-1)
- Structural Difference : Replaces the methyl ester with an ethyl ester.
- Applications : Used as an intermediate in synthesizing pharmacologically active compounds .
Ethyl 3,6-Dihydroxy-6-Methyl-4-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate
- Structural Features : Additional hydroxyl groups at positions 3 and 6, a phenyl group at position 4, and an ethyl ester.
- Crystal Structure : The semi-chair conformation of the cyclohexene ring and intramolecular hydrogen bonding (O–H⋯O) enhance stability in the solid state. Intermolecular O–H⋯N hydrogen bonds form dimers, influencing solubility and crystallinity .
- Functional Implications : The phenyl group may enhance π-π stacking interactions in biological targets, while hydroxyl groups increase polarity .
Methyl 3-Cyclopropyl-4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate (CAS 1419222-80-2)
Core Heterocycle Modifications
4,5,6,7-Tetrahydro-1H-Benzoimidazole-5-Carboxylic Acid (CAS 26751-24-6)
- Core Difference : Benzoimidazole (two adjacent nitrogen atoms) instead of indazole.
- Impact : Altered electronic distribution due to the imidazole ring’s conjugation, affecting acidity (pKa ~4–5 for the carboxylic acid) and metal-binding capabilities.
- Applications : Used in coordination chemistry and as a ligand .
Methyl 2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazole-5-Carboxylate (CAS 1909348-03-3)
- Core Difference : Benzothiazole (sulfur-containing heterocycle) replaces indazole.
- Predicted to exhibit distinct bioavailability and enzymatic interactions compared to nitrogen-rich analogs .
Functional Group Substitutions
Ethyl 5-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate
- Functional Group : Ketone at position 5 instead of an ester.
- Reactivity : The carbonyl group increases electrophilicity, making it prone to nucleophilic attack (e.g., in Schiff base formation).
- Applications : Intermediate in synthesizing heterocyclic compounds with modified pharmacokinetic profiles .
Stereochemical Variants
(5R)-Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylate
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted pKa | Notable Properties |
|---|---|---|---|---|---|
| Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | C9H12N2O2 | 180.20 | Methyl ester at C5 | ~15.0 | Moderate lipophilicity |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | C10H14N2O2 | 194.23 | Ethyl ester at C5 | ~15.0 | Higher logP than methyl analog |
| Methyl 3-cyclopropyl analog | C12H16N2O2 | 220.27 | Cyclopropyl at C3 | 15.08 | Enhanced steric shielding |
| 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid | C8H10N2O2 | 166.18 | Carboxylic acid at C5 | ~4.5 | Metal-chelating ability |
Table 2: Structural and Functional Comparisons
Preparation Methods
General Synthetic Strategy
The preparation of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves a multi-step synthetic route starting from commercially available cyclic ketones and hydrazine derivatives. The key steps include acylation, cyclization, esterification, and selective functional group transformations.
Detailed Synthetic Route
A representative synthesis is outlined below, adapted from a well-documented procedure for related tetrahydroindazole derivatives:
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | Acylation with diethyl oxalate, LDA, −78 °C | Keto-ester intermediate | Good |
| 2 | Keto-ester intermediate | Cyclization with propyl hydrazine | Tetrahydroindazole ester (e.g., compound 3) | 82 |
| 3 | Tetrahydroindazole ester | Hydrolysis (acid/base) | Corresponding acid | High |
| 4 | Acid intermediate | Coupling with amines (e.g., dimethylamine) | Amide derivatives (e.g., compound 5a) | Variable |
| 5 | Amide derivative | Removal of ketal protecting group, reductive amination | Final substituted tetrahydroindazole derivatives | - |
In this sequence, the cyclization step with hydrazine is critical for forming the indazole ring system. The ester group at the 5-position is introduced or preserved through controlled esterification or hydrolysis steps. The reaction conditions are carefully optimized to maintain regioselectivity and yield.
Alternative Preparation via Cyclization of Cyclohexanone Derivatives
Another common approach involves the cyclization of cyclohexanone derivatives with phenylhydrazine or substituted hydrazines, followed by selective functionalization to install the methyl ester group:
- Step 1: Condensation of 3-methoxycarbonyl-cyclohexanone with phenylhydrazine derivatives under acidic conditions (e.g., HCl in ethanol, 80–100 °C).
- Step 2: Cyclization to form the tetrahydroindazole ring.
- Step 3: Functional group modifications such as oxidation or esterification to introduce or adjust the carboxylate moiety.
This method often uses solvents like DMF or THF and requires precise control over reaction time (12–24 hours) and temperature to optimize yield (typically 60–75%).
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
Analytical Characterization
To confirm the successful preparation and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Typical Data/Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation, regioselectivity | Signals consistent with tetrahydroindazole ring and methyl ester group |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95%, retention time consistent with standard |
| Mass Spectrometry (HRMS-ESI) | Molecular weight confirmation | Molecular ion peak at m/z 180.2 ([M+H]+) expected |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Acylation of spiroketone + hydrazine cyclization | Acylation with diethyl oxalate, cyclization with propyl hydrazine | Good regioselectivity, scalable | Requires low temperature control | 80–85 |
| Cyclization of cyclohexanone derivatives with phenylhydrazine | Condensation, acid-catalyzed cyclization, esterification | Simpler starting materials | Moderate yields, longer reaction times | 60–75 |
Research Findings and Industrial Considerations
- The synthetic routes described have been validated in peer-reviewed studies, demonstrating reproducibility and scalability for laboratory and potential industrial production.
- Optimization of reaction parameters such as temperature, solvent, and reagent equivalents significantly affects yield and purity.
- Industrial production may employ continuous flow reactors to enhance reaction control and throughput, with downstream purification by recrystallization or chromatography to achieve high purity.
- The compound serves as a valuable intermediate in the synthesis of bioactive molecules, emphasizing the importance of efficient and reproducible preparation methods.
Q & A
Q. What are the common synthetic routes for preparing Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, phenylhydrazine derivatives are reacted with cyclohexanone analogs under acidic or catalytic conditions to form the tetrahydroindazole core. The methyl ester group is introduced either during the cyclization step or via post-synthetic esterification of a carboxylic acid intermediate. Key steps often involve refluxing in acetic acid or using sodium acetate as a base (as seen in analogous indazole syntheses) . Characterization is achieved through -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural identity of this compound confirmed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. Spectroscopic methods include:
- NMR : Peaks corresponding to the methyl ester (δ ~3.8–3.9 ppm for ; δ ~50–55 ppm for ) and the tetrahydroindazole protons (δ ~1.5–2.8 ppm for aliphatic hydrogens) .
- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 194.18 for CHNO) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Targets like dihydroorotate dehydrogenase (DHODH) are relevant due to structural similarities with known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological approaches include:
- Substituent variation : Introducing groups at the 3-position (e.g., isopropyl, cyclopropyl) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replacing the methyl ester with ethyl or tert-butyl esters to study pharmacokinetic properties .
- Fragment-based design : Using X-ray co-crystallography (e.g., SHELX-refined structures) to identify key binding interactions .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., pH, serum content) or compound purity. Best practices include:
- Reproducibility checks : Independent synthesis and characterization of batches.
- Standardized protocols : Adherence to CLSI guidelines for antimicrobial assays .
- Statistical validation : Use of ANOVA or Student’s t-test to confirm significance of activity trends .
Q. What strategies improve the hydrolytic stability of the methyl ester group in physiological conditions?
Q. How can crystallographic data resolve conformational ambiguities in the tetrahydroindazole ring?
High-resolution X-ray structures (refined with SHELXL) reveal puckering modes and hydrogen-bonding networks. For example, the chair conformation of the tetrahydro ring is stabilized by intramolecular H-bonds between the ester carbonyl and NH of the indazole . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Methodological Notes
- Synthesis : Optimize reaction yields by screening Lewis acids (e.g., ZnCl) or microwave-assisted conditions .
- Analytical QC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
- Data Reporting : Include detailed crystallographic parameters (e.g., CCDC deposition numbers) and statistical metrics (e.g., R-factors) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
